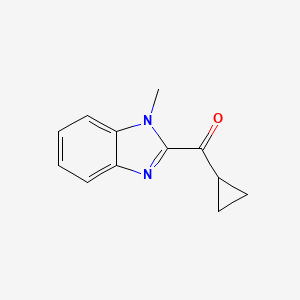

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone

Description

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone (CAS: 1263378-12-6) is a heterocyclic compound featuring a benzimidazole core substituted with a methyl group at the 1-position and a cyclopropyl methanone moiety at the 2-position . The benzimidazole ring system is a bioisostere of purines, making it pharmacologically relevant, while the cyclopropyl group introduces conformational rigidity and electronic effects due to its ring strain.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

cyclopropyl-(1-methylbenzimidazol-2-yl)methanone |

InChI |

InChI=1S/C12H12N2O/c1-14-10-5-3-2-4-9(10)13-12(14)11(15)8-6-7-8/h2-5,8H,6-7H2,1H3 |

InChI Key |

ZNVKVKKYRHWVJN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C(=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Methyl-1H-benzimidazole-2-carbaldehyde Intermediate

The synthesis of Cyclopropyl-(1-methyl-1H-benzimidazol-2-yl)-methanone typically begins with the preparation of 1-methyl-1H-benzimidazole-2-carbaldehyde, a key aldehyde intermediate. This intermediate can be prepared by oxidation of the corresponding (1-methyl-1H-benzimidazol-2-yl)methanol using various oxidizing agents.

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Dess-Martin periodinane | Dichloromethane | 4 °C | 1 hour | 30 | Crystallization from methanol |

| Manganese(IV) oxide (MnO2) | Ethyl acetate | 65 °C | 1 hour | 60–76 | Monitored by TLC |

| Manganese(IV) oxide (MnO2) | Dichloromethane | 40 °C | 2 hours | 85 | TLC monitored, high yield |

Table 1: Oxidation conditions for 1-methyl-1H-benzimidazol-2-carbaldehyde synthesis

Reduction to (1-Methyl-1H-benzimidazol-2-yl)methanol

The aldehyde intermediate can be reduced back to the corresponding alcohol, (1-methyl-1H-benzimidazol-2-yl)methanol, using sodium borohydride (NaBH4) under mild conditions. This step is useful for further functionalization or purification.

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sodium borohydride (NaBH4) | Ethanol | Room temp | Overnight | 94 | Simple workup, high yield |

| Sodium borohydride (NaBH4) | Anhydrous THF | 20 °C | 1 hour | Not specified | Inert atmosphere, purified by prep-TLC |

| Sodium borohydride (NaBH4) | Methanol | 0–20 °C | 5 hours | 99 | Quenched with NH4Cl, extracted |

Table 2: Reduction conditions for (1-methyl-1H-benzimidazol-2-yl)methanol synthesis

Introduction of the Cyclopropyl Group

The cyclopropyl substituent is introduced at the 2-position of the benzimidazole ring or attached via ketone linkage to the benzimidazole core. One reported approach involves the use of 2-cyclopropyl-1H-benzimidazole derivatives, which can be alkylated or acylated to introduce the methanone functionality.

A representative method includes:

- Starting from 2-cyclopropyl-1H-benzimidazole dissolved in tetrahydrofuran (THF).

- Treatment with sodium hydride (NaH) as a base to deprotonate the benzimidazole nitrogen.

- Subsequent alkylation with iodomethane to introduce the methyl group on the nitrogen.

- Purification by flash column chromatography to yield the N-methylated cyclopropyl benzimidazole derivative.

This method achieves yields around 87% for the methylated product and involves careful temperature control (0 °C to room temperature) and quenching steps with ammonium chloride solution.

Formation of the Methanone Linkage (Ketone Formation)

The methanone (carbonyl) linkage connecting the cyclopropyl group and the benzimidazole core is generally formed via coupling reactions involving acylation or oxidation steps.

- One approach involves the coupling of cyclopropyl-containing alcohols or amines with benzimidazole derivatives under basic conditions using sodium hydride.

- Alternatively, oxidation of cyclopropyl-substituted benzimidazole methanols to the corresponding ketones can be achieved using manganese(IV) oxide or other oxidants.

The exact synthetic route depends on the availability of precursors and desired substitution patterns.

Advanced Synthetic Strategies

Recent literature suggests the use of isothiocyanate derivatives and benzene-1,2-diamines as building blocks for benzimidazole synthesis, followed by intramolecular cyclization mediated by N,N′-diisopropylcarbodiimide (DIC). This method allows versatile functionalization and improved yields for benzimidazole derivatives, which can be adapted for cyclopropyl-substituted analogs.

Summary of Key Experimental Conditions

Chemical Reactions Analysis

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzimidazole ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The cyclopropyl group enhances the compound’s binding affinity and stability, making it more effective in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs:

Key Comparative Insights

Electronic and Steric Effects

- Cyclopropyl Group: The cyclopropyl substituent in the target compound introduces significant ring strain, enhancing reactivity and influencing binding interactions in biological systems.

- Benzimidazole Substitution : The 1-methyl group on the benzimidazole ring in the target compound may reduce intermolecular hydrogen bonding compared to analogs with hydroxyl or naphthyl substituents (e.g., ), impacting solubility and target affinity.

Spectroscopic Comparisons

- NMR Patterns: The cyclopropyl protons in the target compound are expected to exhibit distinct splitting patterns (e.g., δ ~1.0–2.5 ppm for cyclopropyl CH₂ groups), similar to the δ 1.04–1.25 ppm signals observed in cyclopropyl-(4-hydroxy-3-methyl-phenyl)-methanone derivatives .

Biological Activity

Cyclopropyl-(1-methyl-1H-benzoimidazol-2-YL)-methanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Structural Overview

The compound features a cyclopropyl group linked to a benzoimidazole moiety, which is known for its presence in various biologically active compounds. The molecular formula is with a molecular weight of approximately 200.24 g/mol. The benzoimidazole core is pivotal in determining the compound's biological activity, as it has been associated with multiple pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of benzoimidazole derivatives, including this compound. Research indicates that compounds with this structural framework exhibit significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Pathogen Targeted | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 50 | |

| 2-Cyclopropyl-1-methylbenzimidazole | Escherichia coli | 62.5 | |

| Benzimidazole derivatives | Candida albicans | 250 |

Anticancer Activity

The benzoimidazole core is also linked to anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation in various studies. For instance, structural modifications to the benzoimidazole ring have led to compounds with enhanced potency against specific cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of related benzoimidazole derivatives against human cancer cell lines, several compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. For example:

- Compound A : IC50 = 15 µM against MCF-7 breast cancer cells

- Compound B : IC50 = 8 µM against A549 lung cancer cells

These findings suggest that the structural features of this compound could be optimized for enhanced anticancer activity through further modifications .

The biological activity of this compound is largely attributed to its interactions with biological targets such as enzymes and receptors. Studies indicate that it may exert its effects through:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.